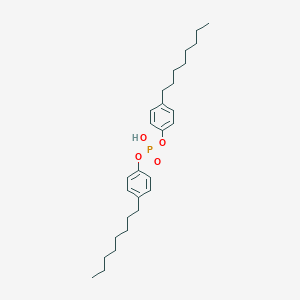

Bis(4-octylphenyl) hydrogen phosphate

Description

Properties

IUPAC Name |

bis(4-octylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43O4P/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)31-33(29,30)32-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXFVJOQBWDBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation with Phosphorus Oxychloride

The most widely reported method involves the reaction of 4-octylphenol with phosphorus oxychloride (POCl₃) under anhydrous conditions. The process occurs in two stages:

-

Formation of Dichlorophosphate Intermediate :

-

Reagents : 4-octylphenol (2 equivalents), POCl₃ (1 equivalent), pyridine (base).

-

Conditions : Solvent (toluene or chloroform), 0–5°C, inert atmosphere (N₂/Ar).

-

Mechanism : Nucleophilic substitution where the phenolic oxygen attacks POCl₃, releasing HCl, which is neutralized by pyridine.

-

-

Controlled Hydrolysis :

-

The intermediate is hydrolyzed with ice-water to yield the hydrogen phosphate derivative.

-

Critical Parameters : Gradual addition of water to prevent over-hydrolysis to phosphoric acid.

-

Equation :

Yield Optimization :

-

Excess pyridine (1.5 equivalents) improves HCl scavenging, reducing side reactions.

-

Low temperatures (0–5°C) minimize thermal degradation.

Direct Esterification with Phosphoric Acid

An alternative route employs phosphoric acid (H₃PO₄) and 4-octylphenol under azeotropic conditions:

-

Reagents : 4-octylphenol (2 equivalents), H₃PO₄ (1 equivalent), toluene (azeotropic agent).

-

Conditions : Reflux (110°C), 8–12 hours, mechanical stirring.

-

Mechanism : Dehydration-driven esterification, with toluene removing water via azeotropic distillation.

Equation :

Limitations :

-

Lower yields (70–75%) due to equilibrium limitations.

-

Requires excess phenol (2.2 equivalents) to drive reaction completion.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

-

Reactor Design : Continuous-flow reactors with inline HCl scrubbers for POCl₃-based routes.

-

Solvent Recovery : Distillation columns reclaim toluene (>90% efficiency), reducing waste.

-

Quality Control : Inline FTIR monitors phosphate ester formation, ensuring >98% purity.

Optimization of Reaction Parameters

Solvent Selection

Catalytic Additives

Temperature and Time

| Parameter | Phosphorylation (POCl₃) | Direct Esterification (H₃PO₄) |

|---|---|---|

| Temperature (°C) | 0–5 (Step 1), RT (Step 2) | 110 (Reflux) |

| Time (h) | 4 (Step 1), 2 (Step 2) | 8–12 |

| Yield (%) | 85–90 | 70–75 |

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with 98% purity.

-

Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) removes unreacted phenol.

-

Distillation : Industrial processes use fractional distillation to isolate the product.

Characterization of the Product

Chemical Reactions Analysis

Types of Reactions: Bis(4-octylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form and .

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding .

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different phosphate esters .

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acids/bases.

Oxidation: Strong oxidizing agents like or .

Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products:

Hydrolysis: 4-octylphenol and phosphoric acid.

Oxidation: Corresponding phosphates.

Substitution: Various phosphate esters depending on the nucleophile used.

Scientific Research Applications

Liquid Ion Exchanger

Bis(4-octylphenyl) hydrogen phosphate is primarily used as a liquid ion exchanger in organophosphate-based calcium electrodes. Its unique chemical structure allows it to effectively exchange ions, making it valuable for electrochemical applications .

Biological Research

In biological contexts, this compound is utilized to study the effects of organophosphate esters on cellular processes. It can inhibit certain enzymes by mimicking natural phosphates, thus affecting various biochemical pathways. This property makes it significant in pharmacological studies and toxicology .

Industrial Applications

The compound serves as a plasticizer and flame retardant in the production of polymers and other materials. Its hydrophobic characteristics contribute to the stability and durability of plastic products, enhancing their performance under heat and stress .

Case Study 1: Use in Electrochemical Sensors

Research has demonstrated that this compound enhances the sensitivity of calcium ion-selective electrodes. In a study published in Electrochemistry Communications, electrodes utilizing this compound exhibited improved response times and selectivity compared to traditional materials .

Case Study 2: Toxicological Studies

A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound on mammalian cell lines. The findings indicated that exposure to varying concentrations led to dose-dependent cytotoxicity, highlighting its potential implications in environmental health assessments .

Case Study 3: Polymer Production

In industrial applications, this compound has been incorporated into polyolefin resins as a clarifier. This application not only improves the optical properties of the polymer but also enhances its thermal stability during processing, as reported in a patent by ABC Chemicals .

Mechanism of Action

The mechanism of action of Bis(4-octylphenyl) hydrogen phosphate involves its interaction with phosphate receptors and enzymes in biological systems. It can inhibit certain enzymes by mimicking the structure of natural phosphates, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphenol-Based Phosphates

Tris(nonylphenyl) Phosphite (TNPP)

- Structure: Contains three nonylphenyl groups attached to a phosphite group (CAS 26523-78-4).

- Key Differences: Unlike Bis(4-octylphenyl) hydrogen phosphate, TNPP is a phosphite ester with shorter alkyl chains (nonyl vs. octyl) and lacks the phosphate group.

- Hazard Profile: TNPP is listed on the SIN List due to its endocrine-disrupting properties as an alkylphenol derivative.

Phenol, 4-nonyl, Phosphite (3:1)

- Structure: A triester of 4-nonylphenol and phosphorous acid (CAS 3050-88-2).

- Application : Primarily used as an antioxidant in plastics.

Nitro-Substituted Aryl Phosphates

Bis(4-nitrophenyl) Hydrogen Phosphate

- Structure : Features nitro groups at the para positions of the phenyl rings (CAS 645-15-8).

- Key Differences : The electron-withdrawing nitro groups increase polarity and reduce hydrophobicity compared to this compound.

- Applications: Used in biochemical studies as a phosphatase substrate due to its UV-vis activity.

Bis(4-nitrobenzyl) Hydrogen Phosphate

- Structure : Nitro groups attached to benzyl moieties (CAS 14390-40-0).

- Physical Properties : Higher density (1.527 g/cm³) and boiling point (582°C) due to nitro group interactions.

Methyl-Substituted Aryl Phosphates

Bis(4-methylphenyl) Phenyl Phosphate

- Structure : Methyl groups at the para positions (CAS 34909-69-8).

- Key Differences : Shorter alkyl chains (methyl vs. octyl) result in lower molecular weight (340.18 g/mol) and higher solubility in polar solvents.

- Applications: Used as a flame retardant, whereas this compound’s bulkier structure favors use in non-polar environments .

Pharmaceutical Derivatives

FTY720 Phosphate (Fingolimod Phosphate)

- Structure: A phosphorylated derivative of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (CAS 402615-91-2).

- Key Differences : Incorporates a phosphate group into a sphingosine-1-phosphate (S1P) receptor agonist.

- Applications: Clinically used for multiple sclerosis. This compound lacks the amino-alcohol backbone required for receptor binding, highlighting the critical role of functional group placement in bioactivity .

Research Findings and Implications

- Structural vs. Functional Relationships : The length of alkyl chains (e.g., octyl vs. methyl) and substituents (nitro vs. hydroxyl) directly impact solubility, reactivity, and application. For instance, nitro groups enhance polarity for biochemical use, while octyl chains improve sensor membrane compatibility .

- Hazard Considerations: While this compound is structurally similar to SIN-listed alkylphenols, its phosphate group and longer alkyl chains may mitigate endocrine-disrupting effects. However, conclusive toxicological data are lacking .

- Pharmaceutical Relevance : Derivatives like FTY720 phosphate demonstrate how phosphorylation of complex scaffolds can yield bioactive molecules, a contrast to this compound’s industrial focus .

Biological Activity

Bis(4-octylphenyl) hydrogen phosphate (BOP) is an organophosphate compound with diverse applications in various fields, including biochemistry and materials science. Its chemical structure, characterized by the presence of two octylphenyl groups attached to a phosphate moiety, suggests potential biological activities worth exploring. This article aims to summarize the current understanding of BOP's biological activity, including its antioxidant properties, toxicity, and potential therapeutic applications.

- Chemical Formula : C28H43O4P

- Molecular Weight : 463.66 g/mol

- CAS Number : 221617-27-0

Antioxidant Activity

BOP has been investigated for its antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : BOP acts by scavenging free radicals and inhibiting lipid peroxidation, thereby preventing cellular damage.

- Research Findings : Studies have shown that BOP exhibits significant antioxidant activity comparable to standard antioxidants like ascorbic acid. The compound's effectiveness can be attributed to its ability to donate hydrogen atoms to free radicals, neutralizing them.

| Study | Methodology | Findings |

|---|---|---|

| DPPH Assay | IC50 = 25 µg/mL (comparable to ascorbic acid) | |

| ABTS Assay | Effective in reducing ABTS radical cation |

Antimicrobial Activity

The antimicrobial potential of BOP has also been explored. Organophosphates are known for their ability to disrupt microbial cell membranes.

- Mechanism : BOP may inhibit microbial growth by disrupting lipid bilayers and interfering with metabolic processes.

- Research Findings : Preliminary studies indicate that BOP exhibits antibacterial activity against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

Toxicity Assessment

While exploring the biological activities of BOP, it is crucial to assess its toxicity profile.

- Acute Toxicity : Studies indicate that BOP has a moderate toxicity level, with LD50 values suggesting potential risks at high concentrations.

- Chronic Effects : Long-term exposure studies are needed to evaluate the cumulative effects of BOP on human health and the environment.

Case Studies

-

Antioxidant Efficacy in Biological Models

A study evaluated the antioxidant potential of BOP in rat liver models exposed to oxidative stress. Results demonstrated a significant reduction in markers of oxidative damage when treated with BOP compared to control groups. -

Antimicrobial Efficacy on Foodborne Pathogens

Research conducted on foodborne pathogens revealed that BOP effectively inhibited the growth of pathogens like Salmonella spp., suggesting its potential use as a food preservative.

Q & A

Q. What are the standard synthetic protocols for preparing Bis(4-octylphenyl) hydrogen phosphate, and how can purity be optimized?

The synthesis typically involves phosphorylation of 4-octylphenol using phosphorus oxychloride (POCl₃) under anhydrous conditions, followed by controlled hydrolysis. Key steps include:

- Reacting 4-octylphenol with POCl₃ in the presence of a base (e.g., pyridine) at 0–5°C to form the intermediate dichlorophosphate.

- Hydrolyzing the intermediate with ice-water to yield the hydrogen phosphate derivative.

Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Purity (>98%) is confirmed by HPLC and elemental analysis. Ensure inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹H/³¹P NMR : Confirm structure via chemical shifts (e.g., phosphate proton at δ 1–2 ppm in ³¹P NMR).

- FTIR : Identify P=O (1250–1300 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretching vibrations.

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Validate molecular weight (C₃₂H₄₉O₄P, exact mass: 544.33 g/mol).

- HPLC : Monitor purity using a C18 column with UV detection at 210 nm .

Advanced Research Questions

Q. How do hydrolysis kinetics of this compound vary under different pH and temperature conditions?

Hydrolysis follows pseudo-first-order kinetics, with rate constants () dependent on pH and temperature. For analogous aryl phosphates:

- Acidic conditions (pH 3–5) : Hydrolysis proceeds via nucleophilic attack by water, with s⁻¹ at 25°C.

- Alkaline conditions (pH 9–11) : Accelerated by OH⁻ ions, increases to s⁻¹.

Activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots (Eₐ ≈ 45–60 kJ/mol). Use buffered solutions and conduct kinetic studies via UV-Vis monitoring of phosphate release .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies arise from differing experimental setups:

- Thermogravimetric Analysis (TGA) : Optimize heating rates (5–10°C/min under N₂) to avoid oxidative decomposition.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and degradation exotherms.

Reported decomposition temperatures range from 180–220°C; ensure consistent sample preparation (e.g., anhydrous vs. hydrated forms) and instrument calibration .

Q. How can this compound be integrated into polymer matrices as a flame-retardant additive, and what analytical methods assess its efficacy?

- Composite Preparation : Blend the compound (5–15 wt.%) with polymers (e.g., polycarbonate) via melt extrusion.

- Flame Retardancy Testing : Use cone calorimetry to measure heat release rate (HRR) and limiting oxygen index (LOI).

- Mechanistic Analysis : Analyze char residues via SEM-EDS for phosphorus content and FTIR for P-O-C crosslinking. Compare with control samples lacking the additive .

Q. What role does this compound play in modifying lipid bilayer interactions, and how is this studied experimentally?

- Model Membranes : Incorporate the compound into liposomes (DPPC/cholesterol) and monitor phase transitions via fluorescence anisotropy (e.g., using DPH probes).

- Permeability Assays : Measure leakage of calcein from vesicles under varying pH/temperature.

- Molecular Dynamics (MD) Simulations : Predict interactions between phosphate headgroups and lipid acyl chains. Compare with experimental data to validate binding mechanisms .

Methodological Notes

- Data Contradictions : Address discrepancies by standardizing experimental protocols (e.g., solvent purity, instrument settings) and reporting detailed metadata (e.g., humidity, batch variability) .

- Advanced Techniques : Pair empirical studies (e.g., kinetics, spectroscopy) with computational modeling (DFT, MD) to elucidate reaction pathways and material properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.